
双(二甲基氨基)二乙基硅烷
描述
Bis(dimethylamino)diethylsilane is an organosilicon compound with the chemical formula C8H22N2Si. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility, making it a valuable reagent in organic synthesis and materials science.
科学研究应用
Bis(dimethylamino)diethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and the development of novel biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants. It is also used in the semiconductor industry for the deposition of silicon-containing thin films.
准备方法
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)diethylsilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction can be represented as follows:
(C2H5)2SiCl2+2(CH3)2NH→(C2H5)2Si[N(CH3)2]2+2HCl
Industrial Production Methods
Industrial production of bis(dimethylamino)diethylsilane often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity bis(dimethylamino)diethylsilane.
化学反应分析
Types of Reactions
Bis(dimethylamino)diethylsilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.
Reduction: Can be reduced to form simpler organosilicon compounds.
Substitution: Undergoes nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide and dimethylamine.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
作用机制
The mechanism of action of bis(dimethylamino)diethylsilane involves its reactivity with various chemical species. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its dimethylamino groups can donate electron density, making it a good nucleophile, while the silicon atom can accept electron density, making it an effective electrophile. This dual reactivity allows bis(dimethylamino)diethylsilane to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Bis(diethylamino)dimethylsilane
- Tris(dimethylamino)silane
- Diisopropylaminosilane
Uniqueness
Bis(dimethylamino)diethylsilane is unique due to its specific combination of dimethylamino and diethyl groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of diethyl groups can influence the compound’s steric and electronic properties, making it suitable for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
N-[dimethylamino(diethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2Si/c1-7-11(8-2,9(3)4)10(5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQSOHGSGBWNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373497 | |
| Record name | BIS(DIMETHYLAMINO)DIETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33287-52-4 | |
| Record name | BIS(DIMETHYLAMINO)DIETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)diethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




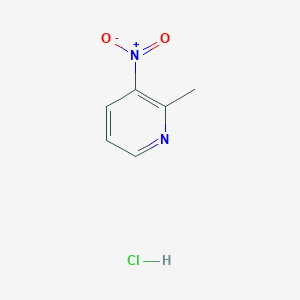
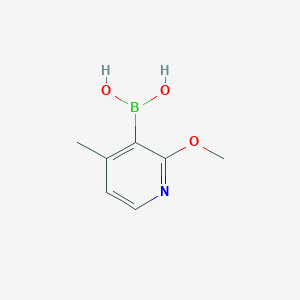
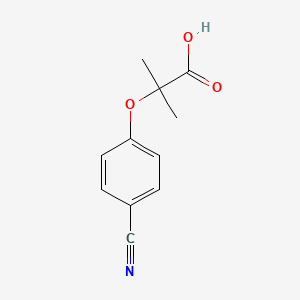
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)


![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
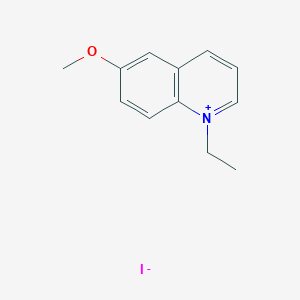
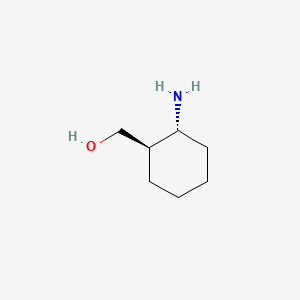
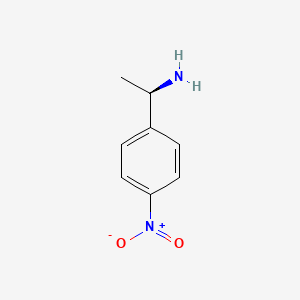
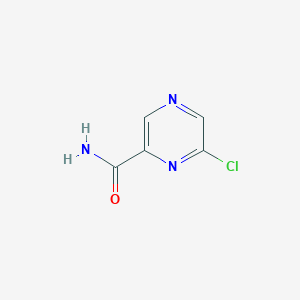
![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)
